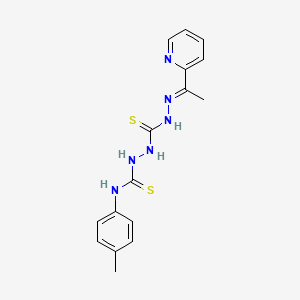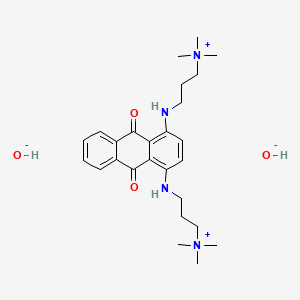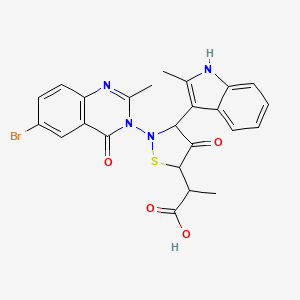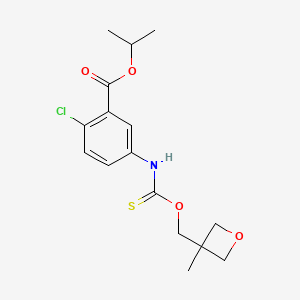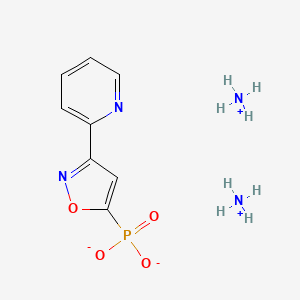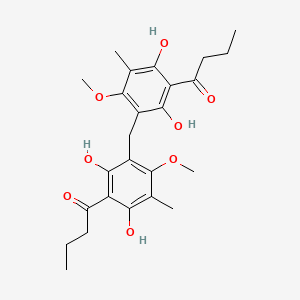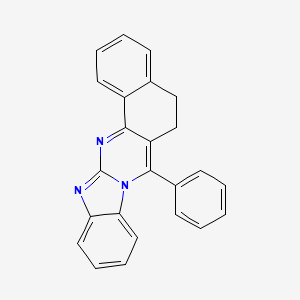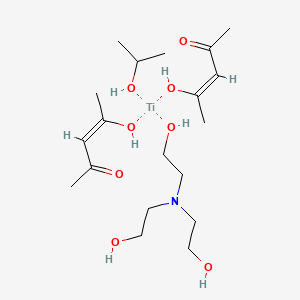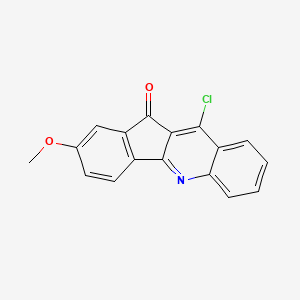
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one is a chemical compound belonging to the class of indenoquinolinones. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to an indenoquinolinone core. Indenoquinolinones are known for their diverse chemical reactivities and potential pharmacological activities .
Méthodes De Préparation
The synthesis of 10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step synthetic routes. One common method includes the use of 2-haloquinoline-3-carbaldehyde as a starting material. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinone derivatives such as:
- 10-Phenyl-2-methoxy-11H-indeno(1,2-b)quinolin-11-one
- 10-(Methylamino)indeno(1,2-b)quinolin-11-one
These compounds share a similar core structure but differ in their substituent groups, which can significantly impact their chemical reactivity and biological activity. The presence of the chloro group in this compound makes it unique, as it can participate in specific substitution reactions that other derivatives may not undergo .
Propriétés
Numéro CAS |
93663-95-7 |
|---|---|
Formule moléculaire |
C17H10ClNO2 |
Poids moléculaire |
295.7 g/mol |
Nom IUPAC |
10-chloro-2-methoxyindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10ClNO2/c1-21-9-6-7-10-12(8-9)17(20)14-15(18)11-4-2-3-5-13(11)19-16(10)14/h2-8H,1H3 |
Clé InChI |
CBLSZNRADLJLPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C(=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
